

# A Comparative Spectroscopic Analysis of Diphenylacetonitrile and Its Derivatives

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Compound of Interest		
Compound Name:	Diphenylacetonitrile	
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This guide provides a detailed spectroscopic comparison of **diphenylacetonitrile** and its derivatives, offering valuable data for researchers, scientists, and professionals in drug development. The information presented is essential for structural elucidation, characterization, and understanding the electronic effects of various substituents.

## **Spectroscopic Data Summary**

The following tables summarize key spectroscopic data for **diphenylacetonitrile**, a foundational structure in many biologically active molecules. While specific experimental data for a wide range of derivatives are not always readily available in a comparative format, the data for the parent compound serves as a crucial reference. The expected shifts and changes for common derivatives are discussed in the context of the provided data.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Diphenylacetonitrile**[1]

Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.25 - 7.45	m	10H	Aromatic protons
5.15	S	1H	Methine proton (-CH)
Solvent: CDCl <sub>3</sub> , Reference: TMS[1]			



## Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Diphenylacetonitrile**[1][2]

Chemical Shift (δ) ppm	Assignment
136.5	Quaternary aromatic carbons
129.3	Aromatic CH
128.9	Aromatic CH
127.9	Aromatic CH
118.5	Nitrile carbon (-CN)
42.7	Methine carbon (-CH)
Solvent: CDCl <sub>3</sub> [1]	

#### Table 3: Infrared (IR) Spectroscopic Data for **Diphenylacetonitrile**

Wavenumber (cm <sup>-1</sup> )	Assignment
3060 - 3030	Aromatic C-H stretch
2245	Nitrile (-C≡N) stretch
1600, 1495, 1450	Aromatic C=C stretch

## Table 4: Mass Spectrometry Data for **Diphenylacetonitrile**

m/z	Interpretation
193	[M]+ (Molecular ion)
165	[M - HCN]+
116	[C <sub>9</sub> H <sub>8</sub> ] <sup>+</sup>

# **Expected Spectroscopic Trends for Derivatives**



The introduction of substituents onto the phenyl rings of **diphenylacetonitrile** will induce predictable changes in the spectroscopic data. For instance, electron-donating groups like methoxy (-OCH<sub>3</sub>) are expected to cause an upfield shift (lower ppm) for aromatic protons and carbons in NMR spectra, particularly for those at the para position. Conversely, electron-withdrawing groups such as nitro (-NO<sub>2</sub>) would lead to a downfield shift (higher ppm). In IR spectroscopy, the position of the nitrile stretch may also be influenced by the electronic nature of the substituents.

# **Experimental Protocols**

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Approximately 10-20 mg of the solid sample is accurately weighed and dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>). Tetramethylsilane (TMS) is often added as an internal standard (0.03% v/v).
- Data Acquisition: The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.
  - ¹H NMR: A standard single-pulse sequence is used with a spectral width of approximately
     16 ppm. A 30-degree pulse width with a relaxation delay of 1.0 second is common, and 16 scans are typically accumulated.
  - <sup>13</sup>C NMR: A proton-decoupled pulse sequence is utilized with a spectral width of around 240 ppm. A 30-degree pulse width with a 2.0-second relaxation delay is employed, and 1024 scans are generally accumulated for a good signal-to-noise ratio.

## Infrared (IR) Spectroscopy

 Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. For the KBr pellet method, a small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk.



 Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The background spectrum of the salt plate or KBr pellet is recorded first and then subtracted from the sample spectrum.

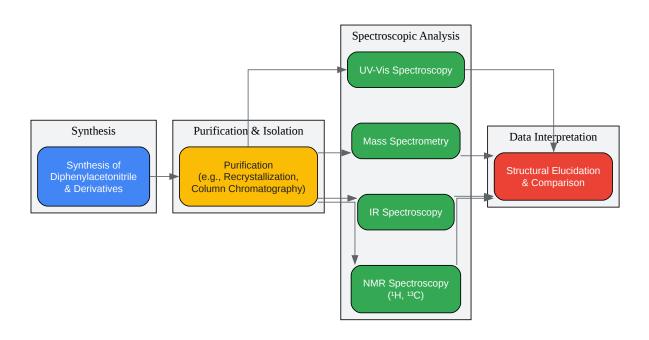
## **Mass Spectrometry (MS)**

- Sample Introduction and Ionization: Mass spectra are commonly acquired using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS).
- Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio
  (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The resulting mass
  spectrum shows the relative abundance of each fragment.

# **Visualizing the Experimental Workflow**

The general workflow for the synthesis and spectroscopic characterization of **diphenylacetonitrile** and its derivatives can be visualized as a logical progression of steps.





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Caption: General workflow for synthesis and spectroscopic characterization.

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## References

- 1. benchchem.com [benchchem.com]
- 2. The synthetic methods of diphenylacetonitrile Chemicalbook [chemicalbook.com]



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